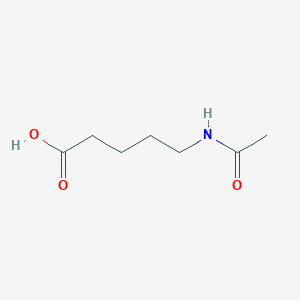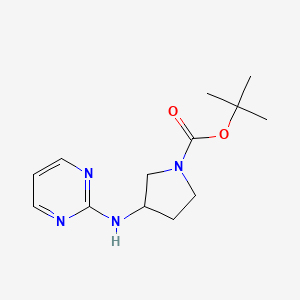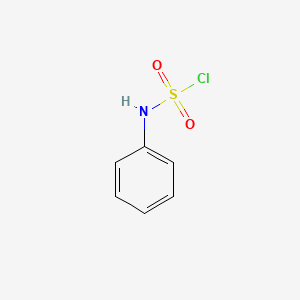
Phenylsulfamoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phenylsulfamoyl chloride has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine in the presence of a base. Another method includes the oxidation of thiols to sulfonyl chlorides using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in water .
Industrial Production Methods: In industrial settings, this compound is typically produced through the direct chlorination of benzenesulfonamide. This process involves the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to form corresponding sulfonamides.
Common Reagents and Conditions:
Substitution: Reactions with amines typically occur in the presence of a base like triethylamine in an organic solvent such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation reactions.
Sulfonamides: Also produced through reduction reactions.
Mécanisme D'action
The mechanism of action of phenylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable products. The molecular targets and pathways involved in its biological activity include interactions with enzymes and proteins, leading to antimicrobial and antioxidant effects .
Comparaison Avec Des Composés Similaires
Phenylsulfamoyl chloride can be compared with other sulfonamide derivatives:
Benzenesulfonamide: Lacks the chlorosulfonyl group, making it less reactive.
Sulfanilamide: Contains an amino group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Chloramine-B: Another sulfonamide derivative with similar reactivity but different applications in disinfection and sanitation.
Uniqueness: this compound’s unique combination of a phenyl group and a sulfamoyl chloride moiety gives it distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
N-phenylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHEKZPIDTZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
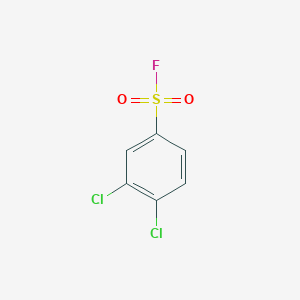
![5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7887208.png)
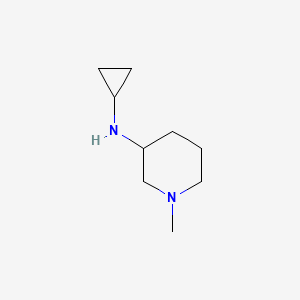
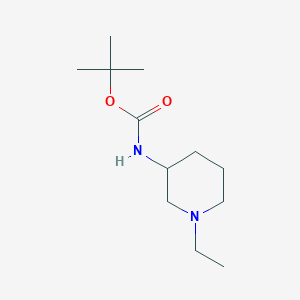
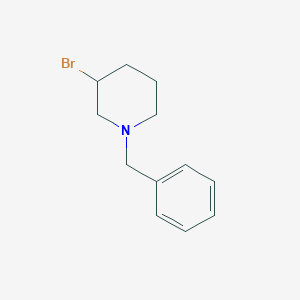

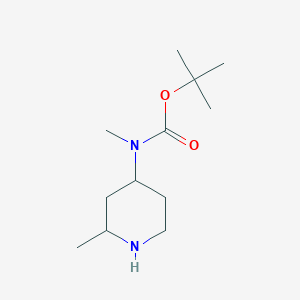
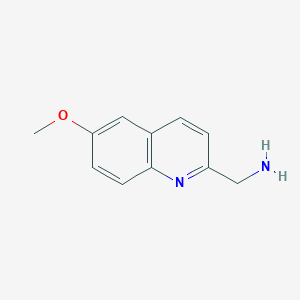

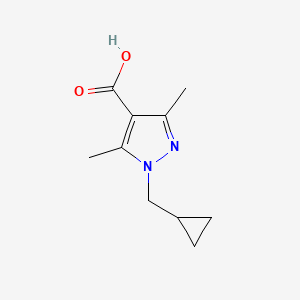
![N-[1H-indol-3-yl(phenyl)methyl]pyridin-2-amine](/img/structure/B7887279.png)
